molecular formula C9H8ClNO4 B2744000 Ethyl 2-chloro-4-nitrobenzoate CAS No. 73097-02-6

Ethyl 2-chloro-4-nitrobenzoate

Cat. No.: B2744000
CAS No.: 73097-02-6
M. Wt: 229.62
InChI Key: JFEBEHFIJNRGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a nitro group at the fourth position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Ethyl 2-chloro-4-nitrobenzoate is a type of nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . .

Mode of Action

Nitro compounds in general have a polar character, which results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . These processes could potentially affect various biochemical pathways.

Pharmacokinetics

The water solubility of nitro compounds is generally low , which could impact the bioavailability of this compound.

Result of Action

Nitro compounds can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 , which could potentially be used to track the effects of the compound’s action.

Action Environment

Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase , suggesting that temperature could be an important environmental factor influencing the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The nitration step typically involves the reaction of ethyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Ethyl 2-amino-4-nitrobenzoate.

    Reduction: Ethyl 2-chloro-4-aminobenzoate.

    Ester Hydrolysis: 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-chloro-4-nitrobenzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Ethyl 2-chloro-4-nitrobenzoate can be compared with other similar compounds such as:

This compound is unique due to the presence of both chlorine and nitro substituents, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEBEHFIJNRGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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